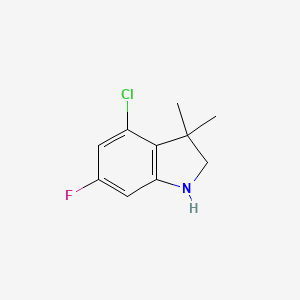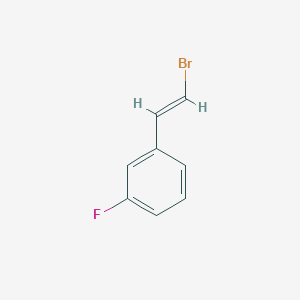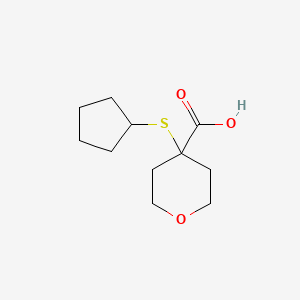
4-(Cyclopentylsulfanyl)oxane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopentylsulfanyl)oxane-4-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₈O₃S It is characterized by a six-membered oxane ring substituted with a cyclopentylsulfanyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentylsulfanyl)oxane-4-carboxylic acid typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopentylsulfanyl Group: This step involves the substitution of a suitable leaving group on the oxane ring with a cyclopentylsulfanyl group, often using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalytic Processes: Employing catalysts to improve reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclopentylsulfanyl)oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the cyclopentylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as alkoxides or amines for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Oxanes: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-(Cyclopentylsulfanyl)oxane-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Cyclopentylsulfanyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulation of Receptor Activity: Interacting with cellular receptors to influence signaling pathways.
Alteration of Cellular Processes: Affecting processes such as cell proliferation, apoptosis, or differentiation.
Comparación Con Compuestos Similares
Similar Compounds
4-Oxazolecarboxylic Acid: Another carboxylic acid with a heterocyclic ring structure.
Cyclopentylcarboxylic Acid: A simpler carboxylic acid with a cyclopentyl group.
Uniqueness
4-(Cyclopentylsulfanyl)oxane-4-carboxylic acid is unique due to the presence of both a cyclopentylsulfanyl group and an oxane ring, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H18O3S |
|---|---|
Peso molecular |
230.33 g/mol |
Nombre IUPAC |
4-cyclopentylsulfanyloxane-4-carboxylic acid |
InChI |
InChI=1S/C11H18O3S/c12-10(13)11(5-7-14-8-6-11)15-9-3-1-2-4-9/h9H,1-8H2,(H,12,13) |
Clave InChI |
JJIXHLIGEFCTGR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)SC2(CCOCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


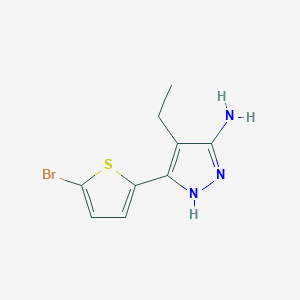
![4-[2-(propan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B13064715.png)
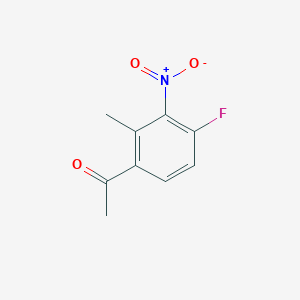
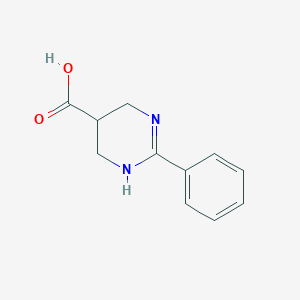
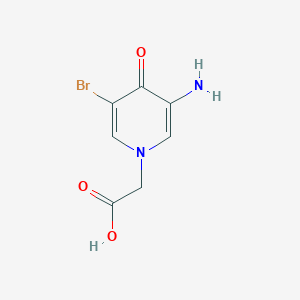
![1-[[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13064729.png)
![tert-Butyl[cis-2-ethynylcyclopropoxy]dimethylsilane](/img/structure/B13064732.png)
![4-Methyl-4,7-diazaspiro[2.5]octan-5-one](/img/structure/B13064740.png)
![8-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13064747.png)
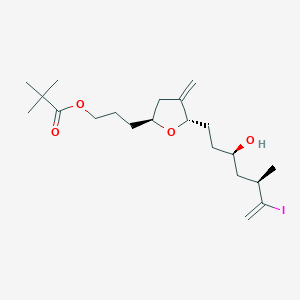
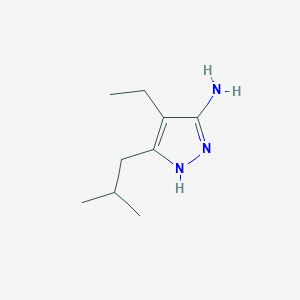
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B13064761.png)
